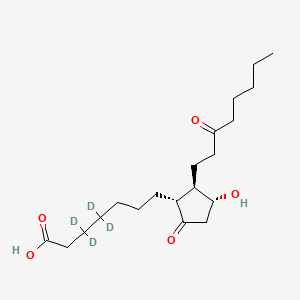

13,14-dihydro-15-keto Prostaglandin E1-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H34O5 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-17,19,23H,2-14H2,1H3,(H,24,25)/t16-,17-,19-/m1/s1/i5D2,8D2 |

InChI Key |

CDUVSQMTLOYKTR-GBXRSTSUSA-N |

Isomeric SMILES |

[2H]C([2H])(CCC[C@@H]1[C@H]([C@@H](CC1=O)O)CCC(=O)CCCCC)C([2H])([2H])CC(=O)O |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O |

Origin of Product |

United States |

Conversion to 13,14 Dihydro 15 Keto Pge1:the Conversion of Pge1 to Its 13,14 Dihydro 15 Keto Metabolite Mimics the Natural Metabolic Pathway in the Body. This Process Involves Two Key Enzymatic Transformations:

Oxidation at C-15: The hydroxyl group at the 15-position is oxidized to a ketone.

Reduction of the C-13,14 Double Bond: The double bond in the lower side chain is reduced to a single bond. This reduction is catalyzed in vivo by enzymes such as 15-oxo-prostaglandin Δ13-reductase. nih.gov

For a chemical synthesis, these transformations would be achieved using standard organic chemistry reagents that selectively perform these oxidation and reduction steps without affecting other functional groups in the molecule.

Deuterium Labeling:the D4 Designation in the Compound S Name Indicates the Incorporation of Four Deuterium Atoms. for 13,14 Dihydro 15 Keto Prostaglandin E1 D4, These Four Deuterium Atoms Are Located at the 3 and 4 Positions of the Alpha Chain the Carboxylic Acid Bearing Side Chain .bertin Bioreagent.comthis Specific Placement is Advantageous As These C H Bonds Are Not Readily Exchangeable, Ensuring the Isotopic Stability of the Standard.researchgate.netthe Synthesis of the Deuterated Alpha Chain Synthon Would Be Followed by Its Attachment to the Prostaglandin Core, a Common Strategy in the Late Stage Synthesis of Isotopically Labeled Prostaglandins to Maximize Efficiency.researchgate.net

Isotopic Purity and Chemical Identity Verification for Research Grade Standards

To qualify 13,14-dihydro-15-keto Prostaglandin (B15479496) E1-d4 as a research-grade standard, rigorous analytical testing is required to confirm its chemical identity and assess its chemical and isotopic purity. A combination of chromatographic and spectroscopic techniques is employed for this characterization.

Chemical Identity and Purity:

High-Performance Liquid Chromatography (HPLC): This is a primary method for determining chemical purity. wtm.at The standard is analyzed to detect and quantify any impurities, such as synthetic precursors or degradation products. A high-purity standard should exhibit a single major peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm that the chemical structure is correct. The resulting spectra provide detailed information about the arrangement of atoms and the stereochemistry of the molecule, which can be compared against the expected structure. wtm.at

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, which serves to confirm its elemental composition (C₂₀H₃₀O₅D₄). researchgate.net

Isotopic Purity Verification:

Mass Spectrometry (MS): MS is the definitive technique for assessing isotopic purity. ebi.ac.uk By analyzing the mass spectrum, scientists can determine the distribution of different isotopologues (e.g., d0, d1, d2, d3, d4). For a high-quality standard, the peak corresponding to the d4 isotopologue should be the most abundant by a significant margin. The percentage of the unlabeled analyte (d0) must be minimal to ensure it does not contribute significantly to the signal of the endogenous compound being measured. researchgate.net

The following table summarizes the typical analytical methods used for characterization:

| Parameter | Analytical Technique | Purpose |

| Chemical Identity | ¹H and ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) | Confirms the correct molecular structure and elemental formula. |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) with UV or MS detection | Quantifies the percentage of the desired compound relative to any impurities. |

| Isotopic Purity | Mass Spectrometry (MS/HRMS) | Determines the percentage of molecules containing the d4 label and quantifies the presence of lesser-deuterated and unlabeled species. |

| Label Position | NMR Spectroscopy, Tandem Mass Spectrometry (MS/MS) | Confirms that the deuterium (B1214612) labels are in the correct, stable positions on the molecule. |

Stability Assessment of 13,14-dihydro-15-keto Prostaglandin E1-d4 for Analytical Applications

The stability of an analytical standard is critical for ensuring reliable and reproducible quantitative results over time. For this compound, stability assessment must consider both the integrity of the molecular structure and the stability of the deuterium labels.

Chemical Stability: The core structure of 13,14-dihydro-15-keto Prostaglandin E1 contains a β-hydroxy ketone on the cyclopentane (B165970) ring. This structural motif is known to be chemically labile. Studies on the closely related metabolite, 13,14-dihydro-15-keto-PGE2, have demonstrated that it is prone to degradation via dehydration, particularly at non-neutral pH and in the presence of proteins like albumin. sathyabama.ac.in This non-enzymatic reaction results in the formation of the corresponding 13,14-dihydro-15-keto Prostaglandin A series compound. Given the shared core structure, 13,14-dihydro-15-keto PGE1 is expected to exhibit similar instability.

Label Stability: As discussed, the deuterium labels are placed at the C-3 and C-4 positions, which are not prone to exchange under typical analytical conditions. bertin-bioreagent.com However, stability studies should confirm that no loss of the deuterium label occurs under the intended storage and sample processing conditions.

Formal Stability Testing: Stability is typically evaluated by storing aliquots of the standard under various conditions for defined periods. Accelerated stability studies, using elevated temperatures, can help predict the long-term stability and determine an appropriate shelf-life and recommended storage conditions. wtm.at

The following table outlines key parameters for a stability assessment program:

| Condition | Parameters | Purpose |

| Long-Term Storage | -20°C or -80°C in an appropriate solvent (e.g., methyl acetate, ethanol) | To determine the shelf-life under recommended storage conditions. |

| Accelerated Stability | Elevated temperatures (e.g., 4°C, 25°C, 40°C) | To predict long-term stability and identify potential degradation pathways more quickly. |

| Solution Stability | In various analytical solvents and matrices (e.g., plasma, buffer) | To ensure the standard remains stable throughout the sample preparation and analysis workflow. wtm.at |

| Freeze-Thaw Stability | Multiple cycles of freezing and thawing | To assess stability for samples that may be re-analyzed. |

During these studies, samples are periodically analyzed by methods like HPLC-MS to quantify the parent compound and detect the formation of any degradation products, such as the dehydrated PGA1 analogue.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Prostaglandin Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for analyzing eicosanoids and their metabolites due to its high sensitivity, selectivity, and the relative simplicity of sample preparation compared to other methods. nih.govnih.gov This technique is particularly advantageous for the analysis of complex biological matrices. nih.gov The use of deuterated internal standards, such as this compound, is fundamental to achieving accurate and reliable quantification.

Method Development and Validation Parameters for Quantification of Prostaglandin Metabolites

The development and validation of LC-MS/MS methods for prostaglandin metabolites are critical for ensuring data quality. Key validation parameters include accuracy, precision, linearity, and sensitivity. nih.govyoutube.com

Accuracy and Precision: Method accuracy is determined by spiking known amounts of a standard into a biological matrix and measuring the recovery. nih.gov For instance, one study demonstrated a method accuracy of 3.0 ± 2.9% for Prostaglandin E2 (PGE2) in brain tissue. nih.gov Intra- and inter-day precision, expressed as the coefficient of variation (%CV), are also assessed. A validated method for PGE2 and Prostaglandin D2 (PGD2) reported intra-day precision from 0.57% to 4.52% and inter-day precision from 1.26% to 2.43%. nih.gov Generally, a %CV of less than 15% is considered acceptable. youtube.com

Linearity and Range: Calibration curves are constructed to demonstrate the linear relationship between the analyte concentration and the instrument response. nih.gov A typical LC-MS/MS method for prostaglandins (B1171923) can achieve linearity over a wide concentration range, for example, from 0.10 to 500 ng/mL, with a correlation coefficient (r²) greater than 0.999. nih.gov

Dilution Integrity: This parameter ensures that a sample can be diluted to bring its concentration into the linear range of the assay without compromising accuracy. The diluted sample's accuracy should typically be within 85% to 115% of the nominal value.

Stability: Freeze-thaw stability is a critical parameter, especially for biological samples. It involves assessing the analyte's stability after multiple cycles of freezing and thawing. An accuracy within 85% to 115% after at least three cycles is generally required.

The following interactive table showcases typical validation parameters for an LC-MS/MS method for prostaglandin analysis.

Interactive Data Table: Typical LC-MS/MS Method Validation Parameters for Prostaglandin Analysis

| Parameter | Acceptance Criteria | Example Finding |

|---|---|---|

| Accuracy | 85-115% of nominal concentration | 97.2% to 100.8% for PGE2 and PGD2 nih.gov |

| Intra-day Precision (%CV) | <15% | 0.57% to 4.52% for PGE2 and PGD2 nih.gov |

| Inter-day Precision (%CV) | <15% | 1.26% to 2.43% for PGE2 and PGD2 nih.gov |

| Linearity (r²) | >0.99 | >0.999 for PGE2 and PGD2 nih.gov |

| Lower Limit of Quantification | Defined by signal-to-noise ratio (S/N) of 10:1 | 100 pg/mL for PGE2 and PGD2 nih.gov |

Optimization of Chromatographic Separation for Eicosanoid Isomers

A significant challenge in eicosanoid analysis is the presence of numerous isomers, which have the same mass and similar fragmentation patterns. nih.gov Therefore, effective chromatographic separation is essential for their accurate quantification. nih.gov

Column Choice: The selection of the appropriate liquid chromatography column is crucial. For instance, Raptor Biphenyl columns, with their unique stationary phase, exhibit strong pi-pi interactions that are particularly effective for separating aromatic ring-substituted isomers of synthetic cathinones, a principle that can be applied to other isomeric compounds. restek.com

Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous solvent with an organic modifier like acetonitrile (B52724) or methanol (B129727) and an acid such as formic acid, is optimized to achieve the best separation. nih.govnih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is commonly employed to resolve complex mixtures of eicosanoids. nih.gov For example, a 25-minute gradient elution can be used to separate a wide range of eicosanoids. nih.gov

Chiral Chromatography: The formation of eicosanoids can be enantioselective, leading to different biological activities for each enantiomer. researchgate.net Chiral chromatography is therefore critical for separating these stereoisomers. However, this technique can have disadvantages, including the need for long equilibration times and the use of isocratic gradients, which can lengthen analysis time. researchgate.net

Application of Multiple Reaction Monitoring (MRM) and Selected Reaction Monitoring (SRM)

Multiple Reaction Monitoring (MRM) and Selected Reaction Monitoring (SRM) are targeted mass spectrometry techniques that provide high selectivity and sensitivity for the quantification of specific analytes in complex mixtures. creative-proteomics.comproteomics.com.au In these methods, a specific precursor ion is selected in the first stage of the mass spectrometer, fragmented, and then one or more specific product ions are monitored in the second stage. proteomics.com.au This two-stage filtering significantly reduces background noise and enhances the limit of detection by up to 100-fold compared to full-scan MS/MS analysis. nih.govwashington.edu

The use of stable isotope-labeled internal standards, such as this compound, is integral to MRM/SRM assays. nih.gov By comparing the signal of the endogenous analyte to the known concentration of the spiked internal standard, accurate quantification can be achieved. nih.gov For example, in the analysis of PGE2 and PGD2, the transition of the deprotonated molecule at m/z 351 to the fragment ion at m/z 271 is monitored for the native compounds, while the transition of m/z 355 to 275 is monitored for the deuterated internal standards (d4-PGE2 and d4-PGD2). nih.gov

Assessment of Analytical Sensitivity: Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio (S/N) of 3:1. nih.govresearchgate.net The limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy, usually defined by an S/N ratio of 10:1. nih.govresearchgate.net

The sensitivity of LC-MS/MS methods for prostaglandins can be very high. For example, a method for PGE2 and PGD2 reported an LOD of 20 pg/mL (0.2 pg on-column) and an LOQ of 100 pg/mL (1 pg on-column). nih.gov Another study achieved an even lower LOQ of 25 pg/mL and 50 pg/mL for PGE2 and PGD2, respectively, in rat microdialysis samples. waters.com The specific LOD and LOQ are method-dependent and are influenced by factors such as the instrument, sample matrix, and sample preparation. researchgate.net

The following interactive table provides examples of reported LOD and LOQ values for various prostaglandins.

Interactive Data Table: Reported LOD and LOQ for Prostaglandins in LC-MS/MS Analysis

| Analyte | Matrix | LOD | LOQ |

|---|---|---|---|

| PGE2 | Cell Culture Supernatant | 20 pg/mL nih.gov | 100 pg/mL nih.gov |

| PGD2 | Cell Culture Supernatant | 20 pg/mL nih.gov | 100 pg/mL nih.gov |

| LTB4 | Human Plasma | - | 0.2 ng/mL waters.com |

| PGF2α | - | <0.05 ng/mL waters.com | 0.1 ng/mL waters.com |

Strategies for Minimizing Matrix Effects and Enhancing Analytical Robustness

Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a major concern in quantitative LC-MS analysis. chromatographyonline.com Several strategies can be employed to minimize these effects and improve the robustness of the assay. nih.gov

Sample Preparation: Effective sample preparation is crucial for removing interfering substances. chromatographyonline.com Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used. lipidmaps.orgchromatographyonline.com SPE, in particular, is effective at eliminating impurities and improving the detection of low-level eicosanoids. lipidmaps.org Hybrid methods, such as combining protein precipitation with SPE or LLE, can also be beneficial. chromatographyonline.com

Chromatographic Optimization: Adjusting chromatographic conditions to separate the analyte from interfering compounds is another effective strategy. chromatographyonline.com This can involve changing the column, mobile phase, or gradient profile. chromatographyonline.comresearchgate.net

Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is one of the most effective ways to compensate for matrix effects. chromatographyonline.com The internal standard experiences the same matrix effects as the analyte, allowing for accurate correction of the signal.

Post-Column Infusion: This technique can be used to qualitatively assess matrix effects by infusing a constant flow of the analyte into the eluent after the column and observing any signal suppression or enhancement when a blank sample extract is injected. chromatographyonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of prostaglandins and their metabolites. researchgate.netmdpi.com While it often requires a more laborious sample preparation process involving derivatization to make the analytes volatile, GC-MS can provide high sensitivity and reproducibility. nih.govplos.org

GC-MS has been successfully used for the simultaneous quantification of various prostanoids, including PGE2, PGD2, PGF2α, 6-keto-PGF1α, and thromboxane (B8750289) B2 (TXB2), in cell culture media and plasma. mdpi.com The use of negative ion chemical ionization (NICI) can further enhance sensitivity, allowing for detection in the femtomole range. researchgate.net

A sensitive GC-MS/MS method has been developed for the simultaneous determination of Prostaglandin E1 (PGE1), 13,14-dihydro-PGE1 (PGE0), and 15-keto-PGE0 in human plasma using deuterated internal standards. nih.gov This method involves solid-phase extraction followed by a two-step derivatization process. nih.gov The lower limit of quantitation for this method was 2 pg/mL for PGE1 and PGE0, and 10 pg/mL for 15-keto-PGE0. nih.gov

While LC-MS/MS has become the preferred method for many eicosanoid analyses due to its simpler sample preparation, GC-MS remains a valuable and highly sensitive technique, particularly for specific applications and when high chromatographic resolution is required. nih.govresearchgate.net

Derivatization Protocols for Enhancing Volatility and Detector Response

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of prostaglandins, but it requires that the analytes be chemically modified to become volatile enough to travel through the gas chromatograph. nih.govresearchgate.net This process, known as derivatization, also enhances the response of the detector, improving sensitivity. nih.gov Prostaglandins like 13,14-dihydro-15-keto Prostaglandin E1 contain carboxyl, hydroxyl, and keto functional groups that are non-volatile. youtube.com

Common derivatization strategies involve a multi-step approach:

Oximation: The ketone groups are protected, often by reacting them with reagents like methoxyamine hydrochloride (MeOx). This step is crucial as it prevents the molecule from rearranging into different forms (tautomerization) and stabilizes α-keto acids. youtube.comnih.gov

Esterification: The carboxylic acid group is converted into an ester. A common method is the formation of a pentafluorobenzyl (PFB) ester, which confers excellent electron-capturing properties to the molecule, making it highly sensitive for detection by negative ion chemical ionization (NICI) mass spectrometry. nih.gov Another approach is methylation to form a methyl ester. nih.gov

Silylation: The hydroxyl groups are converted to silyl (B83357) ethers using reagents such as N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) or by forming t-butyldimethylsilyl (TBDMS) ethers. youtube.comnih.gov This step increases the molecule's volatility and thermal stability. youtube.com

These derivatization steps are essential for preventing compound degradation at the high temperatures used in GC and for producing characteristic ions in the mass spectrometer that aid in identification and quantification. nih.gov

Table 1: Common Derivatization Protocols for GC-MS Analysis of Prostaglandins

| Derivatization Step | Reagent Example | Target Functional Group | Purpose |

| Oximation | Methoxyamine hydrochloride (MeOx) | Ketone | Stabilizes molecule, prevents tautomerization. youtube.comnih.gov |

| Esterification | Pentafluorobenzyl (PFB) bromide | Carboxylic Acid | Enhances electron capture for NICI-MS sensitivity. nih.gov |

| Esterification | Diazomethane or Methanolic HCl | Carboxylic Acid | Forms methyl ester (ME). nih.gov |

| Silylation | t-Butyldimethylsilyl (TBDMS) chloride | Hydroxyl | Forms TBDMS ether for increased volatility. nih.gov |

| Silylation | Dimethylisopropylsilyl (DMiPS) iodide | Hydroxyl | Forms DMiPS ether for stable derivatives. nih.gov |

Comparative Analysis of GC-MS and LC-MS/MS Methodologies

Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered gold-standard methods for prostaglandin analysis, each with distinct advantages and limitations. nih.govnih.gov

GC-MS has long been a cornerstone for eicosanoid analysis due to its high separation efficiency and the availability of extensive, well-established spectral libraries for compound identification. researchgate.netnih.gov However, its primary drawback is the mandatory, often laborious, derivatization process required to make prostaglandins volatile. nih.gov This multi-step sample preparation can be time-consuming and introduce experimental errors. nih.gov

LC-MS/MS , particularly using techniques like electrospray ionization (ESI), has emerged as a powerful alternative. nih.govcreative-proteomics.com Its main advantage is that it analyzes compounds in a liquid phase, eliminating the need for derivatization. creative-proteomics.com This simplifies sample preparation, increases throughput, and is gentler on thermally unstable molecules. nih.govgentechscientific.com LC-MS/MS offers exceptional sensitivity and selectivity, especially when operated in Multiple Reaction Monitoring (MRM) mode, which allows for the specific detection of a precursor ion and its unique fragment ion. nih.govnih.gov For prostaglandins, which are often present in very low concentrations in biological samples, the sensitivity of modern LC-MS/MS systems is a significant benefit. nih.govresearchgate.net

Table 2: Comparison of GC-MS and LC-MS/MS for Prostaglandin Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separates volatile compounds in a gaseous mobile phase. metwarebio.com | Separates compounds in a liquid mobile phase. gentechscientific.com |

| Sample Preparation | Requires chemical derivatization to increase volatility. nih.govglpbio.com | Simpler preparation; derivatization is not typically required. nih.govcreative-proteomics.com |

| Sensitivity | High, especially with NICI, can detect picogram levels. nih.gov | Generally higher sensitivity, can detect femtogram levels. nih.govresearchgate.net |

| Selectivity | High, based on retention time and mass spectrum. researchgate.net | Very high, based on retention time and specific precursor-to-product ion transitions (MRM). nih.govnih.gov |

| Throughput | Lower, due to lengthy derivatization and run times. nih.gov | Higher, due to simpler sample prep and faster chromatography. researchgate.net |

| Compound Suitability | Best for volatile or derivatizable compounds. gentechscientific.com | Broader range, including non-volatile and thermally fragile molecules. creative-proteomics.commetwarebio.com |

Methodological Comparison with Immunoassays for Prostaglandin Metabolite Research

While mass spectrometry-based methods are considered the benchmark for specificity, immunoassays such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA) are also widely used for prostaglandin measurement due to their high throughput and lower cost. nih.govacs.org However, significant methodological differences exist, particularly concerning specificity and accuracy. nih.gov

Specificity Challenges in Immunoassay-Based Quantification

A primary limitation of immunoassays is their susceptibility to a lack of specificity. nih.govacs.org These assays rely on the binding of an antibody to the target analyte. However, prostaglandins and their metabolites are a large family of structurally similar molecules. uab.edu This creates a high potential for cross-reactivity , where the antibody binds not only to the intended target but also to other related compounds present in the sample. nih.gov

This cross-reactivity can lead to an overestimation of the analyte's concentration, yielding ambiguous or misleading results. nih.gov For instance, an immunoassay designed for a specific prostaglandin metabolite might also detect its precursors or other isomers, compromising the accuracy of the measurement. acs.org Several studies comparing immunoassay results with the "gold standard" GC-MS or LC-MS/MS methods have shown poor correlation, highlighting the unreliability of immunologically-based measurements for certain clinical and research applications. nih.gov The inherent variability between different batches of antibodies and kits can also lead to poor reproducibility over time. mdpi.com

Advantages of Stable Isotope Dilution Mass Spectrometry for Accuracy and Precision

Stable isotope dilution (SID) mass spectrometry is the most reliable and accurate method for the quantitative analysis of small molecules, including prostaglandin metabolites. nih.govnih.gov This approach overcomes the limitations of both traditional analytical methods and immunoassays.

The core principle of SID involves adding a known quantity of a stable, heavy-isotope-labeled version of the analyte—such as This compound —to the sample at the very beginning of the extraction process. caymanchem.comnih.gov This labeled compound serves as the perfect internal standard because it is chemically identical to the endogenous (unlabeled) analyte and therefore behaves identically during all stages of sample preparation, extraction, and chromatographic separation. lipidmaps.org Any sample loss that occurs during these steps will affect both the labeled standard and the endogenous analyte equally.

In the mass spectrometer, the labeled and unlabeled compounds are easily distinguished by their difference in mass. By measuring the ratio of the endogenous analyte to the known amount of the added labeled standard, one can calculate the absolute concentration of the endogenous analyte with exceptional accuracy and precision. nih.govunivie.ac.at This method effectively corrects for any analytical variability, ensuring that the final measurement is a true reflection of the analyte's concentration in the original sample. nih.govacs.org The use of SID with LC-MS/MS provides the highest possible analytical specificity and is the definitive method for biomarker validation. nih.gov

Table 3: Advantages of Stable Isotope Dilution Mass Spectrometry

| Advantage | Description |

| Highest Accuracy | Corrects for sample loss during extraction and analysis by using a chemically identical internal standard. nih.govunivie.ac.at |

| Superior Precision | Minimizes analytical variability, leading to highly reproducible results. nih.govacs.org |

| Enhanced Specificity | Combines chromatographic separation with mass-based detection of specific ion transitions, eliminating interferences. nih.govnih.gov |

| Absolute Quantification | Allows for the determination of the exact amount of an analyte in a sample, not just a relative amount. univie.ac.at |

| Reliability | Considered the "gold standard" reference method for quantitative biomarker analysis. nih.govnih.gov |

Research Applications of 13,14 Dihydro 15 Keto Prostaglandin E1 D4 in Elucidating Biochemical Pathways

Investigation of Prostaglandin (B15479496) E1 Metabolic Turnover in Biological Systems

13,14-dihydro-15-keto Prostaglandin E1-d4 is instrumental in studying the metabolic fate of Prostaglandin E1 (PGE1) within biological systems. caymanchem.com PGE1 is rapidly converted to its major plasma metabolite, 13,14-dihydro-15-keto PGE1, which has significantly reduced biological activity. caymanchem.comglpbio.comcaymanchem.com The use of the deuterated standard allows for precise tracking and quantification of this metabolic turnover.

Enzymatic Conversion by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and 15-oxo-PG Δ13 reductase

The metabolic conversion of prostaglandins (B1171923) is a two-step process. nih.gov First, the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) catalyzes the oxidation of the 15-hydroxyl group of prostaglandins like PGE1 and PGE2, converting them into their 15-keto forms. nih.govnih.gov This step is considered to inactivate their potent signaling responses. nih.gov

Subsequently, the enzyme 15-oxoprostaglandin 13-reductase (also known as prostaglandin reductase or delta-13-reductase) acts on the 15-keto prostaglandins. nih.govuniprot.orgnih.gov This enzyme catalyzes the reduction of the double bond at the C13-C14 position, leading to the formation of 13,14-dihydro-15-keto prostaglandins. nih.govuniprot.orgexpasy.org This process is active in the catabolism of both prostaglandin E and F. nih.gov The presence of 15-oxoprostaglandin 13-reductase activity has been identified in various mammalian tissues, including the brain and eye. nih.gov

Characterization of Downstream Metabolite Formation (e.g., tetranor metabolites)

Following the initial enzymatic conversions, the resulting 13,14-dihydro-15-keto prostaglandins can undergo further metabolism. A common pathway involves the removal of four carbons from the α-terminus and oxidation of the terminal ω-carbon, which results in the formation of abundant urinary metabolites known as tetranor metabolites. caymanchem.com For instance, 13,14-dihydro-15-keto-tetranor PGE2 is a potential metabolite of PGE2. caymanchem.com The deuterated standard, this compound, can be used as an internal standard in the analysis of these downstream metabolites, such as tetranor-prostaglandin E metabolite (tetranor-PGEM), which is a major metabolite of PGE1 and PGE2. scbt.comnih.gov

Studies on Prostaglandin Transporter (PGT) Function and Eicosanoid Homeostasis

The termination of prostaglandin signaling is a critical aspect of eicosanoid homeostasis. Research has focused on a two-step model involving carrier-mediated uptake and subsequent intracellular oxidation. nih.gov

Reconstitution of Prostaglandin Signal Termination Models In Vitro

Studies have successfully reconstituted the prostaglandin signal termination model in vitro. nih.gov By co-expressing the prostaglandin transporter (PGT) and 15-PGDH in cell lines that normally lack them, researchers have demonstrated that exogenously added prostaglandins are rapidly oxidized to their 13,14-dihydro, 15-keto metabolites only when both the transporter and the enzyme are present. nih.gov This provides direct evidence for the sequential process of prostaglandin uptake and metabolism. nih.gov

Analysis of Intracellular Prostaglandin Oxidation and Efflux Mechanisms

Once inside the cell via PGT, prostaglandins are oxidized by cytoplasmic enzymes like 15-PGDH. nih.gov The resulting metabolites, such as 13,14-dihydro-15-keto-PGE2, then exit the cell. nih.gov Studies using epithelial cell monolayers have shown that after apical uptake and intracellular oxidation, the resulting metabolite is released from the cell in a non-directional manner, appearing in both the apical and basolateral compartments. nih.gov The use of deuterated standards in such experiments allows for precise quantification of the rates of uptake, oxidation, and efflux, providing a clearer picture of these homeostatic mechanisms.

Application in Cell Culture and Ex Vivo Tissue Models for Eicosanoid Research

This compound is a valuable tool in various experimental models designed to study eicosanoid biology.

In cell culture systems, such as those using HeLa cells, LNCaP human prostate cancer cells, or Madin-Darby canine kidney cells, this deuterated standard helps in dissecting the molecular mechanisms of prostaglandin transport and metabolism. nih.gov For example, it can be used to quantify the metabolic products in experiments where the expression of PGT and 15-PGDH is manipulated. nih.gov

Furthermore, in ex vivo tissue models, which preserve the complex cellular architecture and microenvironment, this internal standard is crucial for studying metabolic changes in response to various stimuli or in different disease states. nih.govnih.govmdpi.comrki.de For instance, the relative levels of prostaglandins and their metabolites can be accurately measured in cultured tissue explants to understand the local regulation of eicosanoid signaling. hmdb.canih.gov The presence of high levels of the inactive metabolite 13,14-dihydro-15-keto-PGE2 relative to PGE2 in human fetal lung tissue in vitro suggests that active prostaglandin catabolism may play a role in developmental processes. hmdb.ca

Interactive Data Table: Research Applications

| Research Area | Specific Application | Key Enzymes/Transporters | Model System |

| Prostaglandin E1 Metabolic Turnover | Quantification of 13,14-dh-15-k PGE1 | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Biological Systems (in vivo) |

| 15-oxo-PG Δ13 reductase | |||

| Downstream Metabolite Analysis | Internal standard for tetranor metabolite quantification | - | Urine, Plasma |

| Prostaglandin Signal Termination | Reconstitution of uptake and oxidation models | Prostaglandin Transporter (PGT), 15-PGDH | In Vitro Cell Culture (HeLa, LNCaP, MDCK) |

| Eicosanoid Homeostasis | Analysis of intracellular oxidation and efflux | PGT, 15-PGDH | Cell Culture, Epithelial Monolayers |

| Cellular and Tissue Research | Quantifying metabolic changes | - | Cell Culture, Ex Vivo Tissue Models |

Assessment of Prostaglandin Metabolism in Specific Cell Lines (e.g., HeLa, RAW264.7)

In a study investigating prostaglandin production in RAW264.7 cells, an improved LC-MS-MS assay was developed to accurately measure Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2). nih.gov This method utilized deuterated standards, d4-PGE2 and d4-PGD2, as surrogate standards to control for the loss and degradation of the analytes during sample preparation. nih.gov The study found that RAW264.7 cells produce PGD2 and only trace amounts of PGE2, highlighting the cell-specific nature of prostaglandin synthesis. nih.gov This research underscores the principle of using deuterated standards to achieve the necessary selectivity, speed, and accuracy for quantifying prostaglandins in cell culture supernatants. nih.gov This same principle applies to the use of this compound for the precise measurement of 13,14-dh-15-k PGE1 in cell culture studies, which would allow for detailed investigation into the metabolic pathways of PGE1 in various cell types under different experimental conditions. For instance, in potentially premalignant oral keratinocytes, the secretion of PGE1 and PGE2 has been shown to be regulated by the cellular senescence program. nih.gov

Quantification of Prostaglandin Metabolites in Biological Samples for Research (e.g., plasma, urine, exhaled breath condensate, tissue extracts)

The ability to accurately measure prostaglandin metabolites in various biological fluids and tissues is paramount for both basic research and clinical investigations. This compound plays a pivotal role in ensuring the reliability of these measurements across a range of sample types.

Plasma: The quantification of 13,14-dh-15-k PGE1 in plasma is a key application. Methods have been developed that utilize deuterated analogs of prostaglandin metabolites as internal standards for their determination by combined gas chromatography-mass spectrometry. nih.gov This approach is considered a more reliable index of the systemic production of primary prostaglandins than measuring the parent compounds directly. nih.gov

Urine: Urinary analysis of prostaglandin metabolites offers a non-invasive approach to assess systemic prostaglandin biosynthesis. A study focused on the major urinary metabolite of PGE1 and PGE2, 7α-hydroxy-5,11-diketotetranoprostane-1,16-dioic acid (PGE-M), employed a stable-isotope dilution technique with a deuterated internal standard for quantification by GC-MS. nih.gov This method demonstrated high precision and recovery, enabling the researchers to observe significant differences in PGE-M excretion based on sex and age, and to show a decrease in its excretion following the administration of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Similarly, LC-MS/MS methods have been developed for the analysis of various prostaglandin metabolites in urine, often utilizing deuterated analogs to ensure accuracy. researchgate.netnih.govresearchgate.net

Exhaled Breath Condensate (EBC): While direct evidence for the use of this compound in EBC is not prominent in the available literature, the methodology is well-established for other prostaglandin metabolites. For example, a fast and sensitive online solid-phase extraction coupled with LC-MS/MS method was developed for the quantification of 8-iso-prostaglandin F2α in human EBC. This method successfully used 8-iso-PGF2α-d4 as an internal standard, achieving good recoveries and precision. This demonstrates the applicability of using deuterated standards for the analysis of prostaglandin metabolites in this non-invasive sample type.

Tissue Extracts: The measurement of prostaglandin metabolites in tissue extracts provides localized information about biochemical pathways. A method for the measurement of 13,14-dihydro-15-keto-PGE2 in tissue incubates by combined gas chromatography-mass spectrometry has been described. nih.gov This method utilizes a deuterated version of the metabolite as an internal standard to overcome issues with the instability of the analyte and to ensure accurate quantification. nih.gov The sensitivity of this method allows for the measurement of nanogram quantities of the metabolite in tissue samples. nih.gov

Contributions to Understanding Prostaglandin Dynamics in Response to Biochemical Stimuli

A crucial application of this compound is in studies designed to understand how prostaglandin production and metabolism change in response to various biochemical stimuli, particularly in the context of inflammation.

Inflammatory responses are often characterized by a dramatic increase in prostaglandin biosynthesis. nih.gov For instance, the bacterial endotoxin (B1171834) lipopolysaccharide (LPS) is a potent inducer of the inflammatory cascade and leads to a significant increase in the production of prostaglandins like PGE2. nih.govnih.gov Studies have shown that in macrophages, LPS stimulation leads to the induction of enzymes responsible for PGE2 synthesis. nih.gov

The use of deuterated internal standards, such as this compound, is essential for accurately quantifying the changes in prostaglandin metabolite levels following such stimulation. By providing a stable reference point, these standards allow researchers to precisely track the upregulation of specific prostaglandin pathways. For example, in studies of macrophage response to LPS, deuterated standards enable the accurate measurement of the increased production of various eicosanoids, providing insights into the complex lipid mediator networks that govern inflammation.

This precise quantification is critical for dissecting the roles of different prostaglandins and their metabolites in the inflammatory process. It allows for the detailed investigation of the effects of pro-inflammatory and anti-inflammatory agents on specific enzymatic pathways, ultimately contributing to the development of more targeted therapeutic strategies for inflammatory diseases.

Future Directions and Emerging Research Opportunities

Integration of 13,14-dihydro-15-keto Prostaglandin (B15479496) E1-d4 in Large-Scale Lipidomics and Metabolomics Studies

The integration of 13,14-dihydro-15-keto Prostaglandin E1-d4 into large-scale lipidomics and metabolomics is crucial for obtaining reliable quantitative data in complex biological systems. As a stable isotope-labeled internal standard, it is used for the quantification of 13,14-dh-15-k PGE1 by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comscbt.com This is essential in non-targeted and targeted metabolomics studies that aim to identify biomarkers and elucidate pathways in various diseases.

For instance, high-throughput metabolomics has been successfully applied to study the metabolic profiles of cancers, such as colorectal cancer, where prostaglandin pathways are often dysregulated. nih.govrsc.org In such studies, accurate measurement of specific metabolites is key. The use of deuterated standards like 13,14-dihydro-15-keto PGE1-d4 ensures that variations in sample preparation and instrument response are corrected, allowing for the confident identification of subtle but significant changes in metabolite concentrations. scispace.com This precision is vital when exploring the metabolic landscape of conditions like opioid-induced constipation, where prostaglandin metabolites have been identified as potential players. nih.gov The ability to accurately quantify the levels of PGE1's main metabolite provides a clearer picture of its in vivo formation and catabolism in various states, including inflammatory conditions like atopic dermatitis. caymanchem.com

Table 1: Application of Prostaglandin Metabolite Analysis in Large-Scale Studies

| Research Area | Study Focus | Analytical Approach | Relevance of Internal Standards |

|---|---|---|---|

| Oncology | Identifying distinct oxidized lipids and upregulated PGE2 biosynthetic pathways in colorectal cancer. rsc.org | Metabolomics via LC-MS/MS | Essential for accurate quantification of prostaglandin metabolites to correlate with disease progression. rsc.org |

| Gastroenterology | Investigating the role of Bifidobacterium and its metabolites (e.g., 13,14-dihydro-15-keto-PGE2) in alleviating opioid-induced constipation. nih.gov | Non-targeted metabolomics | Crucial for identifying and validating the function of specific microbial-related metabolites. nih.gov |

Development of Automated and High-Throughput Analytical Platforms

The demand for analyzing large sample cohorts in clinical and epidemiological research has driven the development of automated and high-throughput analytical platforms. Improved LC-MS/MS assays are now capable of measuring prostaglandins (B1171923) with superior selectivity, speed, and accuracy compared to older methods like ELISA or HPLC-UV. nih.gov These platforms are essential for processing the thousands of samples generated in metabolomics studies. nih.gov

A key aspect of these high-throughput methods is the optimization of the analytical workflow. This includes streamlined sample extraction, rapid chromatographic separation, and sensitive mass spectrometric detection. scispace.com The development of ultra-performance liquid chromatography (UPLC) systems coupled with tandem mass spectrometry allows for the rapid profiling of numerous eicosanoids, including 13,14-dh-15-k PGE1, from a single sample. rsc.org The use of this compound is integral to these platforms, as it is added at the beginning of the sample preparation process to account for analyte loss and matrix effects, thereby ensuring the robustness and reproducibility of the data. scispace.comnih.gov

Expanding the Scope of Research into Diverse Physiological and Pathophysiological Models

The ability to reliably measure 13,14-dh-15-k PGE1 facilitates the expansion of research into its role in a wide array of biological contexts. This metabolite, though considered largely inactive compared to its parent PGE1, provides a stable measure of the PGE1 pathway's activity. caymanchem.com Research has already touched upon its relevance in platelet aggregation, where it acts as a very weak inhibitor compared to PGE1. caymanchem.comnih.govmedchemexpress.com

Future studies can build on this foundation to explore its significance in other areas. For example, the measurement of the analogous metabolite from PGE2, 13,14-dihydro-15-keto PGE2, has been shown to be relevant in non-small cell lung cancer and during pregnancy and labor. caymanchem.com This suggests that investigating 13,14-dh-15-k PGE1 in similar contexts could yield new insights. Furthermore, measuring prostaglandin metabolites in urine has proven to be a useful, non-invasive method for diagnosing conditions like small bowel ulcerations, distinguishing them from other inflammatory bowel diseases such as Crohn's disease. nih.gov Applying this approach to 13,14-dh-15-k PGE1 could open new diagnostic avenues for diseases where PGE1 metabolism is altered. Studies on its formation by carbonyl reductase enzymes in human liver and erythrocytes also point to significant inter-individual variation in its metabolism, which could have clinical implications. nih.gov

Table 2: Investigated Roles of 13,14-dihydro-15-keto Prostaglandin Metabolites

| Metabolite | Biological Context | Finding | Reference |

|---|---|---|---|

| 13,14-dihydro-15-keto PGE1 | Platelet Aggregation | Weak inhibitor of ADP-induced platelet aggregation. | caymanchem.comnih.gov |

| 13,14-dihydro-15-keto PGE1 | Metabolism | Formed by carbonyl reductase in human liver; activity varies significantly between individuals. | nih.gov |

| 13,14-dihydro-15-keto PGE2 | Oncology (Lung Cancer) | Levels are decreased in tumor tissue compared to adjacent non-cancerous tissue. | caymanchem.com |

| 13,14-dihydro-15-keto PGE2 | Pregnancy & Labor | Plasma levels are increased during the third trimester and during labor. | caymanchem.com |

Methodological Advancements for Enhanced Isomer Separation and Quantification Confidence

A significant analytical challenge in prostaglandin research is the separation of isomers, such as PGE2 and PGD2, which often have identical mass and similar structures, making them difficult to distinguish with conventional mass spectrometry. nih.gov Complete chromatographic separation is therefore essential for accurate quantification. nih.gov Methodological advancements are continuously sought to improve this separation and enhance confidence in the resulting data.

One successful approach has been the use of different chromatography column chemistries, such as phenyl-hexyl stationary phases, which can achieve better separation between geometric isomers compared to standard C18 columns. nih.gov Another innovative technique involves the use of silver cationization in tandem with mass spectrometry (MS³). This method enhances sensitivity and generates characteristic product ions that allow for the clear identification and differentiation of prostaglandin isomers, potentially reducing the need for time-consuming chromatographic steps. acs.orgnih.gov Furthermore, optimizing the concentration of the internal standard, such as this compound, relative to the expected analyte concentration is critical for achieving a consistent and accurate response factor across the analytical range, which directly improves quantification confidence. scispace.com

Uncovering Regulatory Mechanisms of Prostaglandin Catabolism using Isotopic Tracers in Research Models

Isotopically labeled compounds are invaluable tools for elucidating metabolic pathways. nih.govyoutube.com While this compound serves as an internal standard for quantification, other isotopic tracers, such as those labeled with tritium (B154650) (³H), are used to investigate the dynamics of prostaglandin catabolism. nih.gov The breakdown of prostaglandins involves a sequence of enzymatic actions, including those by 15-hydroxyprostaglandin dehydrogenase and 15-keto-prostaglandin Δ¹³-reductase. caymanchem.comnih.gov

Q & A

Q. What is the role of 13,14-dihydro-15-keto Prostaglandin E1-d4 in quantitative analysis?

This deuterated compound is widely used as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS/MS) quantification of its non-deuterated analog, 13,14-dihydro-15-keto PGE1, in biological matrices. Its isotopic labeling ensures minimal interference with endogenous analytes while enabling precise correction for matrix effects, extraction efficiency, and instrument variability during sample processing. For example, in plasma studies, it is spiked into samples prior to extraction to normalize recovery rates and validate assay accuracy .

Q. What are the primary metabolic pathways of 13,14-dihydro-15-keto Prostaglandin E1?

This compound is a major metabolite of Prostaglandin E1 (PGE1), formed via sequential enzymatic oxidation. PGE1 undergoes dehydrogenation at the C15 position by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by reduction of the double bond at C13-14. The resulting metabolite exhibits reduced biological activity compared to PGE1, particularly in platelet aggregation assays (IC50 = 54–200 μM) .

Q. How is this compound synthesized and validated for purity?

Synthesis involves deuterium incorporation at specific positions (e.g., C3 and C4) during chemical reduction of PGE1 precursors. Purity (≥98%) is confirmed using orthogonal methods:

- HPLC : Retention time matching against reference standards.

- Mass spectrometry : High-resolution MS to verify isotopic enrichment and absence of unlabeled contaminants.

- NMR : Structural confirmation via characteristic proton shifts .

Advanced Research Questions

Q. What experimental challenges arise when using this compound as an internal standard?

Key challenges include:

- Isotopic purity : Trace impurities from incomplete deuteration can skew quantification. Regular batch validation via LC-MS is critical.

- Matrix effects : Co-eluting lipids in biological samples may suppress ionization. Stable isotope dilution (SID) combined with solid-phase extraction (SPE) mitigates this.

- Stability : Degradation in solution (e.g., methyl acetate) under long-term storage requires temperature control (-20°C) and inert atmosphere .

Q. How can mass spectrometry methods be optimized for detecting this compound in complex samples?

- MRM transitions : Select precursor-to-product ion pairs (e.g., m/z 360 → 317 for the IS and m/z 356 → 313 for the analyte) to maximize specificity.

- Collision energy : Optimize to minimize fragmentation of labile functional groups (e.g., ketone at C15).

- Chromatography : Use reversed-phase C18 columns with acidic mobile phases (0.1% formic acid) to improve peak symmetry and resolution from structurally similar prostaglandins .

Q. How do researchers resolve contradictions in reported bioactivity data for this metabolite?

Discrepancies in IC50 values (e.g., platelet aggregation assays) may stem from:

- Species variability : Human vs. rodent platelet responsiveness.

- Assay conditions : Differences in ADP concentration, incubation time, or plasma protein binding.

- Metabolite stability : Rapid degradation in vitro without protease inhibitors or antioxidants. Standardizing protocols (e.g., pre-treating samples with indomethacin to block cyclooxygenase activity) enhances reproducibility .

Q. What strategies are employed to differentiate this compound from isobaric metabolites in untargeted metabolomics?

- High-resolution MS : Utilize instruments with >50,000 resolution (e.g., Q-TOF) to distinguish exact masses (e.g., m/z 356.5 vs. 354.5 for dihydro-keto PGD1).

- MS/MS libraries : Match fragmentation patterns to curated spectral databases.

- Derivatization : Chemical modification (e.g., methoximation of ketones) to alter retention behavior and fragmentation .

Methodological Resources

For protocol optimization, refer to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.